molecular formula C9H7N3O2S2 B3128861 4-Methyl-5-[(4-nitrophenyl)sulfanyl]-1,2,3-thiadiazole CAS No. 338978-83-9

4-Methyl-5-[(4-nitrophenyl)sulfanyl]-1,2,3-thiadiazole

Cat. No. B3128861
CAS RN: 338978-83-9
M. Wt: 253.3 g/mol
InChI Key: FTCMKBJOBUFKIF-UHFFFAOYSA-N
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Description

4-Methyl-5-[(4-nitrophenyl)sulfanyl]-1,2,3-thiadiazole is a chemical compound with the molecular formula C9H7N3O2S2 and a molecular weight of 253.30078 . It is also known as 4-methyl-1,2,3-thiadiazol-5-yl 4-nitrophenyl sulfide .

Scientific Research Applications

Synthesis and Chemical Properties

4-Methyl-5-[(4-nitrophenyl)sulfanyl]-1,2,3-thiadiazole and its derivatives are subjects of intense research due to their intriguing chemical properties and potential applications. The compound has been involved in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry and material science. For instance, studies have revealed the synthesis of thiadiazole-containing 1,2,4-triazolo[3,4-b][1,3,4]-thiadiazoles, designed and synthesized for their fungicidal activities (Fan et al., 2010). Another study focused on the synthesis of 1,3,4-thiadiazole derivatives, demonstrating their potential antibacterial activities (Qi, 2014). The synthesis and structural characterization of copper(I) complexes bearing a 1,3,4-thiadiazole core highlight the compound’s versatility in forming organometallic materials (Ardan et al., 2017).

Biological and Pharmaceutical Applications

The derivatives of 4-Methyl-5-[(4-nitrophenyl)sulfanyl]-1,2,3-thiadiazole exhibit significant biological activities, making them valuable in pharmaceutical research. A study demonstrated the synthesis and evaluation of thiadiazole derivatives for their antidepressant and anxiolytic activities, showcasing their potential in treating central nervous system disorders (Clerici et al., 2001). Furthermore, novel derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide were synthesized and showed promising antimicrobial activity against Gram-positive bacteria, indicating potential applications in addressing bacterial infections (Paruch et al., 2021).

Material Science and Industrial Applications

The compound and its derivatives find applications in material science and industry due to their unique chemical properties. For instance, phenyl-substituted amino thiadiazoles, including derivatives of 4-Methyl-5-[(4-nitrophenyl)sulfanyl]-1,2,3-thiadiazole, have been synthesized as corrosion inhibitors for copper, highlighting their potential in industrial applications (Tang et al., 2009).

properties

IUPAC Name

4-methyl-5-(4-nitrophenyl)sulfanylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2S2/c1-6-9(16-11-10-6)15-8-4-2-7(3-5-8)12(13)14/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCMKBJOBUFKIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)SC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-5-[(4-nitrophenyl)sulfanyl]-1,2,3-thiadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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